molecular formula C8H12N4O B568384 2-Amino-3-morpholin-4-ylpyrazine CAS No. 117719-16-1

2-Amino-3-morpholin-4-ylpyrazine

Cat. No.: B568384
CAS No.: 117719-16-1
M. Wt: 180.211
InChI Key: NTDKLDOLZNULLH-UHFFFAOYSA-N
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Description

2-Amino-3-morpholin-4-ylpyrazine is a heterocyclic organic compound with the molecular formula C8H12N4O It is characterized by the presence of a pyrazine ring substituted with an amino group at the 2-position and a morpholine ring at the 3-position

Scientific Research Applications

2-Amino-3-morpholin-4-ylpyrazine has diverse applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-morpholin-4-ylpyrazine typically involves the reaction of appropriate pyrazine derivatives with morpholine under controlled conditions. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-morpholin-4-ylpyrazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-3-morpholin-4-ylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-morpholin-4-ylpyrazine is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-morpholin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDKLDOLZNULLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670300
Record name 3-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117719-16-1
Record name 3-(4-Morpholinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117719-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-morpholin-4-ylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of compound 1a (10.0 g, 76.9 mmol) in morpholine (42.3 g, 486 mmol) was stirred at 120° C. overnight. The mixture was concentrated under reduced pressure. The residue was then treated with DCM (200 mL). The solids were collected by filtration and washed with Et2O. Compound 1b was obtained as a white solid (11.0 g, 74% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H12N4O: 181.1 (M+H). found: 181.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Yield
74%

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